molecular formula C13H16Cl2N2 B8256927 (S)-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride

(S)-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride

Cat. No.: B8256927
M. Wt: 271.18 g/mol
InChI Key: SNSBFUCWURLPMQ-LTCKWSDVSA-N
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Description

(S)-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to an isoquinoline structure, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride typically involves the reaction of isoquinoline derivatives with pyrrolidine under specific conditions. One common method involves the use of palladium-catalyzed alkene carboamination and carboalkoxylation reactions. These reactions are carried out using (hetero)arylthianthrenium triflates as substrates, which afford the corresponding pyrrolidine derivatives .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce reduced isoquinoline derivatives. Substitution reactions can result in various substituted isoquinoline compounds.

Scientific Research Applications

(S)-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride include other isoquinoline derivatives and pyrrolidine-containing compounds. Examples include:

  • (S)-1-(Pyrrolidin-2-yl)isoquinoline
  • ®-1-(Pyrrolidin-2-yl)isoquinoline
  • 1-(Pyrrolidin-2-yl)isoquinoline hydrochloride

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the dihydrochloride salt form

Properties

IUPAC Name

1-[(2S)-pyrrolidin-2-yl]isoquinoline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.2ClH/c1-2-5-11-10(4-1)7-9-15-13(11)12-6-3-8-14-12;;/h1-2,4-5,7,9,12,14H,3,6,8H2;2*1H/t12-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSBFUCWURLPMQ-LTCKWSDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=CC3=CC=CC=C32.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NC=CC3=CC=CC=C32.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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